molecular formula C24H20ClN3O4 B11305470 2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11305470
M. Wt: 449.9 g/mol
InChI Key: AWIGJKVFHDPNQZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a methoxyphenyl group, and an oxadiazole ring. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Synthesis of the oxadiazole ring: The oxadiazole ring is synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling of intermediates: The final step involves the coupling of the phenoxy intermediate with the oxadiazole intermediate under suitable reaction conditions to form the target compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenoxy group, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the phenoxy moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can be compared with other similar compounds, such as:

    2-(4-chloro-3-methylphenoxy)-N-(4-(4-morpholinyl)phenyl)acetamide: This compound has a similar phenoxy moiety but differs in the nature of the substituents on the phenyl ring.

    2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide: This compound also contains a phenoxy group but has different substituents on the phenyl ring and the oxadiazole ring.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C24H20ClN3O4/c1-15-13-18(11-12-20(15)25)31-14-22(29)26-21-6-4-3-5-19(21)24-27-23(28-32-24)16-7-9-17(30-2)10-8-16/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

AWIGJKVFHDPNQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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